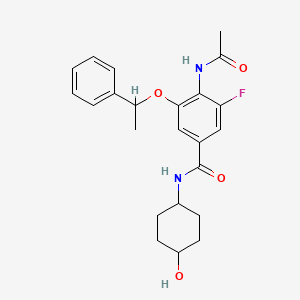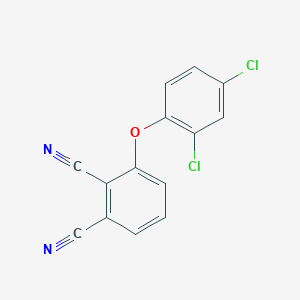![molecular formula C9H11NO2S B12518536 Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile,(tricyclo[22102,6]hept-3-ylsulfonyl)- is a chemical compound with the molecular formula C9H11NO2S It is known for its unique structure, which includes a tricycloheptane ring system attached to a sulfonyl group and an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- typically involves the reaction of tricyclo[2.2.1.02,6]hept-3-ylsulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the acetonitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in dichloromethane solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. The tricycloheptane ring system may contribute to the compound’s stability and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-: Unique due to its tricycloheptane ring system.
Acetonitrile,(cyclohexylsulfonyl)-: Lacks the tricycloheptane ring, resulting in different chemical properties.
Acetonitrile,(phenylsulfonyl)-: Contains a phenyl group instead of the tricycloheptane ring, leading to variations in reactivity and applications.
Uniqueness
Acetonitrile,(tricyclo[22102,6]hept-3-ylsulfonyl)- is unique due to its tricycloheptane ring system, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
2-(3-tricyclo[2.2.1.02,6]heptanylsulfonyl)acetonitrile |
InChI |
InChI=1S/C9H11NO2S/c10-1-2-13(11,12)9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2 |
Clé InChI |
RDBKBXCNVIFDRV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C1C3C2S(=O)(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)




![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)

